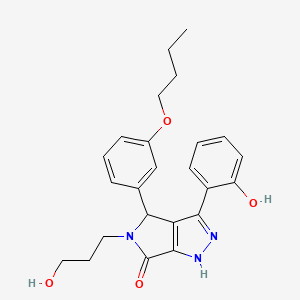

GPVI antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H27N3O4 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-d]pyrazol-6-one |

InChI |

InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26) |

InChI Key |

MLGZFHLZGVILRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Glycoprotein VI Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Glycoprotein VI (GPVI) antagonists, a promising class of antiplatelet agents. This document details the GPVI signaling pathway, the distinct mechanisms of various antagonists, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Introduction to Glycoprotein VI (GPVI) as an Antiplatelet Target

Platelet activation and aggregation are critical events in hemostasis and thrombosis. Glycoprotein VI (GPVI) is a key signaling receptor on the platelet surface that plays a central role in thrombus formation initiated by collagen exposure at sites of vascular injury.[1] Unlike many other antiplatelet targets, GPVI's role appears to be more critical in pathological thrombosis than in normal hemostasis, making it an attractive target for developing safer antithrombotic therapies with a reduced risk of bleeding.[1][2] GPVI is a type I transmembrane protein belonging to the immunoglobulin superfamily, with its extracellular region consisting of two immunoglobulin-like domains, D1 and D2.[1]

The GPVI Signaling Pathway

Upon engagement with collagen, GPVI clustering triggers a signaling cascade that leads to platelet activation, degranulation, and aggregation. This pathway is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the associated Fc receptor γ-chain (FcRγ) by Src family kinases. This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn phosphorylates downstream effector proteins, including phospholipase Cγ2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), culminating in platelet activation and aggregation.

Mechanisms of Action of GPVI Antagonists

GPVI antagonists can be broadly categorized into two main classes based on their mechanism of action: direct GPVI binders and competitive inhibitors that bind to GPVI ligands.

Direct GPVI Binders

These antagonists directly interact with the GPVI receptor on the platelet surface, preventing its interaction with collagen and other ligands.

-

Glenzocimab (ACT017): A humanized monoclonal antibody fragment (Fab) that binds with high affinity to the D2 domain of GPVI.[3] This binding induces steric hindrance and conformational changes that allosterically inhibit the binding of ligands like collagen and fibrin (B1330869) to the D1 domain. Glenzocimab's mechanism also involves preventing the dimerization of GPVI, which is crucial for high-affinity ligand binding and subsequent signaling.

-

Small Molecule Inhibitors (e.g., Losartan, Cinanserin): These orally available small molecules have been identified as direct GPVI antagonists. They are thought to bind to the collagen-binding site on the D1 domain of GPVI, acting as competitive inhibitors. Losartan, an angiotensin II receptor blocker, has been shown to inhibit GPVI-mediated platelet activation at concentrations achievable in vitro. Cinanserin, a serotonin (B10506) receptor antagonist, also demonstrates inhibitory effects on GPVI-dependent platelet responses.

Competitive Ligand Binders

This class of antagonists does not interact with platelets directly but instead binds to the GPVI ligands, primarily collagen, at the site of vascular injury.

-

Revacept: A dimeric fusion protein composed of the extracellular domain of human GPVI linked to the Fc fragment of human IgG1. Revacept acts as a soluble "decoy" receptor, binding with high affinity to exposed collagen on ruptured atherosclerotic plaques. By occupying the GPVI binding sites on collagen, Revacept competitively inhibits the adhesion and subsequent activation of circulating platelets.

Quantitative Data on GPVI Antagonist Efficacy

The following tables summarize key quantitative data for prominent GPVI antagonists.

Table 1: Binding Affinities of GPVI Antagonists

| Antagonist | Binding Partner | Method | Dissociation Constant (KD) |

| Glenzocimab | Monomeric GPVI | Surface Plasmon Resonance | 12.60 ± 0.04 nM |

| Glenzocimab | Dimeric GPVI | Surface Plasmon Resonance | 1.310 ± 0.005 nM |

| Glenzocimab | Human GPVI-Fc | Biolayer Interferometry | 4.1 nM |

| EMA601 | Human GPVI-Fc | Biolayer Interferometry | 0.195 nM |

| Revacept | Collagen | Not Specified | <100 nM |

Table 2: Inhibitory Concentrations (IC50) of Small Molecule GPVI Antagonists

| Antagonist | Agonist | Assay | IC50 (µM) |

| Losartan | Collagen (1 µg/mL) | Platelet Aggregation | ~6.5 |

| Losartan | Collagen (1 & 10 µg/mL) | Platelet Aggregation & Secretion | ~6 |

| Losartan | Collagen | Ca2+ Release | 4 |

| Losartan | CRP-XL | Ca2+ Release | 4 |

| Losartan | U46619 | Platelet Aggregation | ~20 |

| Cinanserin | Collagen | Ca2+ Release | 40 |

| Cinanserin | CRP-XL | Ca2+ Release | 40 |

| Luteolin | Collagen (10 µg/mL) | Platelet Aggregation | 4.81 |

| Luteolin | Convulxin (5 ng/mL) | Platelet Aggregation | 8.66 |

Detailed Experimental Protocols

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 8-10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

-

Assay Procedure:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.

-

Pre-incubate the PRP with the GPVI antagonist or vehicle control for a specified time at 37°C.

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add the agonist (e.g., collagen, collagen-related peptide [CRP-XL]) to induce aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP. IC50 values can be determined from dose-response curves.

Flow Cytometry for P-selectin Expression

This method quantifies the surface expression of P-selectin (CD62P), a marker of platelet alpha-granule secretion and activation.

Protocol:

-

Blood Collection: Collect whole blood into sodium citrate tubes.

-

Sample Treatment:

-

Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the diluted blood with the GPVI antagonist or vehicle control.

-

Add the agonist to stimulate platelet activation.

-

-

Antibody Staining:

-

Add fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD61) to the samples.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Fixation (Optional): Fix the samples with 1% paraformaldehyde. Note that fixation can sometimes induce platelet activation, so its effects should be carefully controlled.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and/or positive staining for the platelet-specific marker.

-

Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin expression.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.

Protocol:

-

Ligand Immobilization:

-

The ligand (e.g., recombinant GPVI) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

The surface is then blocked to prevent non-specific binding.

-

-

Analyte Injection:

-

The analyte (GPVI antagonist) is prepared in a suitable running buffer at a range of concentrations.

-

The analyte solutions are injected sequentially over the sensor surface.

-

-

Data Acquisition:

-

The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.

-

The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.

-

-

Data Analysis:

-

The sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

-

Regeneration: The sensor surface is regenerated between analyte injections using a solution that removes the bound analyte without denaturing the immobilized ligand.

Conclusion

GPVI antagonists represent a novel and promising approach to antiplatelet therapy. Their targeted mechanism of action, focusing on a key receptor in pathological thrombosis, offers the potential for effective antithrombotic efficacy with a favorable safety profile. The diverse range of antagonists, from monoclonal antibody fragments and fusion proteins to small molecules, provides multiple avenues for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and future GPVI-targeting compounds.

References

- 1. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel GPVI Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Glycoprotein VI (GPVI) antagonists, with a particular focus on the promising small molecule inhibitor, a 2,3-disubstituted tetrahydropyrido[3,4-b]indole derivative. GPVI is a critical platelet receptor for collagen and other ligands, playing a key role in thrombus formation. Its targeted inhibition represents a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to current treatments.[1]

This document details the GPVI signaling pathway, methodologies for antagonist discovery and characterization, quantitative data for key antagonists, and a representative synthesis protocol.

The GPVI Signaling Pathway in Platelet Activation

Upon vascular injury, exposed subendothelial collagen binds to and activates GPVI on the platelet surface. This interaction initiates a complex intracellular signaling cascade, ultimately leading to platelet activation, aggregation, and thrombus formation.

The binding of collagen to GPVI, which is non-covalently associated with the Fc receptor γ-chain (FcRγ), triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcRγ chain by Src family kinases such as Fyn and Lyn.[2][3] This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), leading to its activation.[3] Activated Syk then phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This signaling complex activates phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the dense tubular system, increasing intracellular calcium concentrations, while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion (releasing ADP and thromboxane (B8750289) A2), and the activation of the integrin αIIbβ3, which is the final common pathway for platelet aggregation.

Caption: The GPVI signaling cascade in platelets.

Discovery of GPVI Antagonists

The discovery of GPVI antagonists has employed various strategies, including the screening of existing drug libraries and the rational design of novel small molecules. A notable example of drug repurposing is the identification of losartan (B1675146) and cinanserin (B73252) as GPVI antagonists through in silico docking of an FDA-approved drug library into the collagen-binding site of GPVI.

A promising class of rationally designed GPVI antagonists is the 2,3-disubstituted tetrahydropyrido[3,4-b]indoles. One particularly active compound from this series, referred to herein as GPVI Antagonist 2 (Compound 6b) , has demonstrated potent inhibition of collagen-induced platelet aggregation.

Quantitative Data for Selected GPVI Antagonists

The following table summarizes the inhibitory activities of several small molecule GPVI antagonists. The data is presented as the half-maximal inhibitory concentration (IC50) against platelet aggregation induced by various agonists.

| Antagonist | Agonist | IC50 (µM) | Reference |

| This compound (Compound 6b) | Collagen | 6.7 | |

| CRP-XL | 53.5 | ||

| Convulxin (CVX) | 5.7 | ||

| (S)-Enantiomer (Compound 6c) | Collagen | 25.3 | |

| CRP-XL | 181.4 | ||

| Convulxin (CVX) | 9 | ||

| (R)-Enantiomer (Compound 6d) | Collagen | 126.3 | |

| CRP-XL | >500 | ||

| Convulxin (CVX) | 86.8 | ||

| Losartan | Collagen | 10.4 | |

| CRP-XL | 158 | ||

| Convulxin (CVX) | 11 | ||

| Cinanserin | CRP-XL induced Ca²⁺ release | ~40 |

Synthesis of this compound (Compound 6b)

The synthesis of the 2,3-disubstituted tetrahydropyrido[3,4-b]indole core of this compound is achieved through a key Pictet-Spengler reaction. This reaction involves the condensation of a substituted tryptamine (B22526) with an aldehyde to form the tetracyclic ring system. While the specific, detailed experimental protocol from the primary literature was not accessible for this guide, a general synthetic strategy can be outlined based on established chemical principles for this class of compounds.

The synthesis would logically proceed through three main stages:

-

Synthesis of the substituted tryptamine: This would involve standard methods for indole (B1671886) synthesis followed by functionalization to introduce the necessary substituents and the ethylamine (B1201723) side chain.

-

Synthesis of the substituted aldehyde: The aldehyde component would be prepared with the desired substitution pattern.

-

Pictet-Spengler condensation and final modifications: The substituted tryptamine and aldehyde are reacted under acidic conditions to form the tetrahydropyrido[3,4-b]indole core. Subsequent chemical modifications would then be carried out to yield the final this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols for Antagonist Characterization

The evaluation of potential GPVI antagonists relies on a series of in vitro assays to determine their efficacy and specificity in inhibiting platelet function. The following are detailed methodologies for key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).

-

Platelet agonists: Collagen, Collagen-Related Peptide (CRP-XL), Convulxin.

-

Test antagonist (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Platelet-Poor Plasma (PPP) for blanking the aggregometer.

-

Saline solution.

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Assay Protocol:

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to warm to 37°C for 5 minutes.

-

Add 5 µL of the test antagonist at various concentrations (or vehicle control) and incubate for 5 minutes.

-

Add 50 µL of the platelet agonist (e.g., collagen at a final concentration of 2 µg/mL) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is calculated by the aggregometer software, with 0% aggregation set with PRP and 100% with PPP. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Intracellular Calcium Measurement

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following platelet activation, using a fluorescent calcium indicator.

Materials:

-

Washed human platelets.

-

Fura-2 AM (calcium indicator dye).

-

Platelet agonists (e.g., CRP-XL).

-

Test antagonist.

-

Tyrode's buffer.

-

Fluorimeter with dual-wavelength excitation capabilities.

Procedure:

-

Platelet Preparation and Dye Loading:

-

Prepare washed platelets from PRP by centrifugation and resuspension in Tyrode's buffer.

-

Incubate the washed platelets with 5 µM Fura-2 AM for 45 minutes at 37°C in the dark.

-

Wash the platelets twice to remove extracellular dye and resuspend in Tyrode's buffer.

-

-

Fluorimetry:

-

Place the Fura-2 loaded platelet suspension in a cuvette in the fluorimeter at 37°C with stirring.

-

Add the test antagonist at the desired concentration and incubate for 5 minutes.

-

Add the agonist (e.g., CRP-XL at 1 µg/mL).

-

Record the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

-

-

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the peak calcium response in the presence and absence of the compound.

P-selectin Expression by Flow Cytometry

This assay quantifies the expression of P-selectin on the platelet surface, a marker of α-granule secretion and platelet activation, using a fluorescently labeled antibody.

Materials:

-

Whole blood or PRP.

-

Platelet agonists (e.g., CRP-XL).

-

Test antagonist.

-

FITC-conjugated anti-human CD62P (P-selectin) antibody.

-

Isotype control antibody.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Sample Preparation and Incubation:

-

To 50 µL of whole blood or PRP, add the test antagonist at various concentrations and incubate for 10 minutes at 37°C.

-

Add the agonist (e.g., CRP-XL) and incubate for a further 10 minutes.

-

Add the FITC-conjugated anti-CD62P antibody or isotype control and incubate for 20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

-

Add 1 mL of 1% paraformaldehyde in PBS to fix the samples.

-

Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the P-selectin positive platelet population is measured. The percentage of inhibition is calculated by comparing the MFI of antagonist-treated samples to the vehicle control.

References

Introduction: The Central Role of GPVI in Hemostasis and Thrombosis

An In-depth Technical Guide on the Core Role of Glycoprotein (B1211001) VI (GPVI) in Collagen-Induced Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Upon vascular injury, subendothelial collagen is exposed to circulating platelets, initiating a cascade of events critical for hemostasis—the physiological process that stops bleeding. However, in pathological conditions such as atherosclerosis, the rupture of an atherosclerotic plaque can trigger the same mechanism, leading to the formation of an occlusive thrombus, which can cause myocardial infarction or stroke.[1] Platelet adhesion to collagen and subsequent activation is a multi-receptor process involving integrin α2β1, the GPIb-V-IX complex, and Glycoprotein VI (GPVI).[2][3] Among these, GPVI has been established as the primary signaling receptor responsible for initiating the powerful activation cascade that leads to platelet aggregation.[2][4]

GPVI is a 62-65 kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily, and it is uniquely expressed on platelets and their precursor cells, megakaryocytes.[2][5][6] Its critical role in collagen-induced signaling, coupled with the observation that individuals deficient in GPVI exhibit only mild bleeding tendencies, makes it an attractive target for the development of novel anti-thrombotic therapies with a potentially wider therapeutic window than existing agents.[5][7][8] This guide provides a detailed examination of the GPVI signaling pathway, downstream platelet responses, and the experimental methodologies used to investigate its function.

The GPVI Receptor Complex: Structure and Initial Activation

On the platelet surface, GPVI forms a non-covalent complex with the Fc receptor γ-chain (FcRγ).[5][9][10] The FcRγ exists as a dimer and contains an immunoreceptor tyrosine-based activation motif (ITAM) in its intracellular domain, which is essential for signal transduction.[6][11] GPVI itself is present as a mix of monomers and pre-formed dimers.[1][12] The dimeric form of GPVI exhibits a significantly higher affinity for the glycine-proline-hydroxyproline (GPO) sequences found in fibrillar collagens.[11][13]

The initial activation step involves more than simple binding. Upon platelet adhesion to collagen fibers, GPVI dimers coalesce into higher-order clusters.[11][14] This clustering is a crucial mechanism that increases the avidity of the interaction and brings the associated FcRγ chains and their ITAMs into close proximity, facilitating the initiation of the downstream signaling cascade.[7][14]

The GPVI Signaling Cascade: From Membrane to Effector Proteins

The binding of collagen and subsequent clustering of the GPVI-FcRγ complex triggers a well-defined intracellular signaling pathway, analogous to that used by immunoreceptors in lymphocytes.[4]

ITAM Phosphorylation and Syk Activation

The signaling cascade is initiated when Src family kinases, primarily Fyn and Lyn, phosphorylate the two conserved tyrosine residues within the ITAM motif of the FcRγ chain.[4][6][15] These newly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of the spleen tyrosine kinase (Syk).[4][16] Upon binding, Syk itself becomes phosphorylated and activated, representing the central kinase that propagates the signal downstream.[4][17]

Formation of the LAT Signalosome and PLCγ2 Activation

Activated Syk phosphorylates a number of key adapter proteins and enzymes, leading to the assembly of a "signalosome" at the plasma membrane.[11] A critical component of this complex is the Linker for Activation of T-cells (LAT).[15] Phosphorylated LAT recruits other proteins, including the adapter SLP-76 and the enzyme phospholipase Cγ2 (PLCγ2).[4][18] This assembly brings PLCγ2 into proximity with its substrate and other activating kinases, such as Bruton's tyrosine kinase (Btk), leading to its phosphorylation and activation.[19][20] The coordinated action of Syk, LAT, and SLP-76 is essential for robust PLCγ2 activation.[4][15]

Figure 1: GPVI signaling cascade in platelets.

Downstream Platelet Responses

The activation of PLCγ2 is a pivotal branch point that unleashes powerful secondary signals, leading to full platelet activation and aggregation.

Calcium Mobilization and Granule Secretion

Activated PLCγ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 binds to its receptor on the platelet's dense tubular system (DTS), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[22][23] This initial spike in intracellular calcium is critical for many downstream processes, including the activation of enzymes that lead to the synthesis and secretion of thromboxane (B8750289) A₂ (TxA₂).[24] Concurrently, DAG activates protein kinase C (PKC).[19] The combined elevation of Ca²⁺ and activation of PKC drives the secretion of alpha and dense granules, releasing their contents, including ADP, serotonin, and additional clotting factors, which act as positive feedback mediators to amplify the activation signal on surrounding platelets.[25][26]

Integrin αIIbβ3 Activation and Aggregation

The ultimate goal of platelet activation is aggregation, which requires the activation of the most abundant platelet integrin, αIIbβ3 (also known as GPIIb/IIIa). In resting platelets, this integrin is in a low-affinity, bent conformation.[27] The intracellular signaling cascade initiated by GPVI, known as "inside-out signaling," triggers a conformational change in αIIbβ3 to a high-affinity, extended state.[27][28][29] This process allows αIIbβ3 to bind soluble fibrinogen from the plasma. A single fibrinogen molecule can bridge two activated platelets, leading to the formation of a stable platelet aggregate, the primary hemostatic plug.[27] GPVI signaling is essential for this integrin activation, transforming the initial adhesion into a stable thrombus.[4][30]

Quantitative Data Summary

The critical role of GPVI has been quantified in numerous studies using various experimental models. The following tables summarize key findings demonstrating the impact of GPVI inhibition or deficiency on platelet function.

Table 1: Effect of GPVI Inhibition/Deficiency on Platelet Adhesion & Aggregation

| Experimental Model | Method of Inhibition/Deficiency | Measured Endpoint | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| Mouse Model (in vivo) | Monoclonal antibody (JAQ1) | Platelet tethering to injured carotid artery | ~89% reduction | [2] |

| GPVI-null Mice | Genetic knockout ("LOW" phenotype) | Collagen-induced platelet aggregation | ≤15% of wild-type control | [31] |

| GPVI-null Mice | Genetic knockout ("HIGH" phenotype) | Collagen-induced platelet aggregation | ~50% of wild-type control | [31] |

| Human Platelets (in vitro) | Losartan (pharmacological inhibitor) | Collagen-induced platelet aggregation | IC₅₀ of ~6 µM | [7][32] |

| GPVI-deficient Patients | Natural genetic deficiency | Platelet adhesion to collagen under flow | Defective second-phase adhesion/aggregation |[33] |

Table 2: Effects of Tyrosine Kinase Inhibitors on GPVI-Mediated Platelet Function

| Inhibitor Class | Target | Measured Endpoint | General Effect | Reference(s) |

|---|---|---|---|---|

| Syk Inhibitors | Syk | Platelet adhesion, granule secretion, integrin activation | Significant reduction | [20] |

| BTK Inhibitors | Btk | Platelet adhesion, granule secretion, integrin activation | Significant reduction | [20] |

| Src Kinase Inhibitors | Src Family Kinases | Syk phosphorylation and ubiquitination | Inhibition |[16] |

Key Experimental Protocols

Investigating the GPVI pathway requires specialized techniques to measure platelet function in response to collagen or GPVI-specific agonists like collagen-related peptide (CRP).

Protocol: Light Transmission Aggregometry (LTA)

LTA is a gold-standard method for assessing platelet aggregation.[34]

-

Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes) of the remaining blood.

-

Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP. Place a stir bar in a cuvette containing a defined volume of PRP and warm to 37°C.

-

Agonist Addition: Add a known concentration of collagen (e.g., 1-10 µg/mL) or CRP to the PRP while stirring.

-

Data Acquisition: The aggregometer measures the increase in light transmission through the cuvette as platelets aggregate and fall out of suspension. Record the aggregation curve (percent aggregation vs. time).

-

Analysis: Determine key parameters such as maximal aggregation (%), lag time to onset of aggregation, and the slope of the aggregation curve.

References

- 1. Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biodatacorp.com [biodatacorp.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Platelet glycoprotein VI: its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan | PLOS One [journals.plos.org]

- 8. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel association of Fc receptor gamma-chain with glycoprotein VI and their co-expression as a collagen receptor in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clustering of glycoprotein VI (GPVI) dimers upon adhesion to collagen as a mechanism to regulate GPVI signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]

- 13. Analysis of the interaction of platelet collagen receptor glycoprotein VI (GPVI) with collagen. A dimeric form of GPVI, but not the monomeric form, shows affinity to fibrous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clustering of glycoprotein VI (GPVI) dimers upon adhesion to collagen as a mechanism to regulate GPVI signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Platelet Glycoprotein VI and Tyrosine Kinase Syk in Thrombus Formation on Collagen-Like Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycoprotein VI/Fc receptor γ chain-independent tyrosine phosphorylation and activation of murine platelets by collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-phased Kinetics and Interaction of Protein Kinase Signaling in Glycoprotein VI-Induced Platelet αIIbβ3 Integrin Activation and Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Platelet - Wikipedia [en.wikipedia.org]

- 25. Relationship between calcium mobilization and platelet α- and δ-granule secretion. A role for TRPC6 in thrombin-evoked δ-granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glycoprotein VI-mediated platelet fibrinogen receptor activation occurs through calcium-sensitive and PKC-sensitive pathways without a requirement for secreted ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ashpublications.org [ashpublications.org]

- 31. ashpublications.org [ashpublications.org]

- 32. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ashpublications.org [ashpublications.org]

- 34. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Glycoprotein VI Signaling Pathway in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis, a primary underlying cause of myocardial infarction and stroke. The glycoprotein (B1211001) VI (GPVI) receptor, expressed exclusively on platelets and megakaryocytes, plays a pivotal role in initiating and propagating thrombotic responses, particularly at sites of atherosclerotic plaque rupture where subendothelial collagen is exposed.[1][2][3] This technical guide provides an in-depth exploration of the GPVI signaling pathway, offering detailed experimental protocols and quantitative data to support research and development in this critical area of cardiovascular medicine.

The GPVI Signaling Cascade: A Step-by-Step Overview

The activation of platelets by collagen via GPVI is a finely orchestrated process involving a cascade of intracellular signaling events. This pathway can be broadly categorized into initiation, amplification, and response phases.

1. Initiation Phase: Ligand Binding and Receptor Clustering

Upon vascular injury, collagen in the subendothelial matrix becomes exposed to circulating platelets.[1] GPVI, in a dimeric form, binds with high affinity to collagen fibrils.[4] This interaction triggers the clustering of GPVI-Fc receptor gamma-chain (FcRγ) complexes on the platelet surface. The FcRγ chain is a critical component, as it contains the immunoreceptor tyrosine-based activation motifs (ITAMs) necessary for downstream signal transduction.

2. Amplification Phase: The Signalosome and Downstream Effectors

The clustering of GPVI-FcRγ complexes initiates a phosphorylation cascade. Src family kinases (SFKs), such as Fyn and Lyn, which are constitutively associated with the FcRγ chain, phosphorylate the tyrosine residues within the ITAMs. This phosphorylation event creates docking sites for the tandem SH2 domains of spleen tyrosine kinase (Syk).

The recruitment and subsequent activation of Syk are central to the formation of a "signalosome," a multi-protein complex that amplifies the initial signal. Key components of the GPVI signalosome include:

-

Linker for Activation of T-cells (LAT): A transmembrane adaptor protein that, upon phosphorylation by Syk, recruits other signaling molecules.

-

Phospholipase Cγ2 (PLCγ2): This enzyme is recruited to the signalosome and activated through phosphorylation by Syk. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Phosphoinositide 3-kinase (PI3K): Also activated downstream of GPVI, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which contributes to the full activation of downstream effectors like Akt.

3. Response Phase: Platelet Activation and Aggregation

The generation of second messengers triggers a series of events that culminate in platelet activation:

-

Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to a rapid and sustained increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG activates PKC, which in turn phosphorylates a variety of substrate proteins, further propagating the signaling cascade.

-

Integrin Activation: The "inside-out" signaling originating from the GPVI pathway leads to the conformational activation of integrins, most notably αIIbβ3 (GPIIb/IIIa). Activated αIIbβ3 binds fibrinogen, mediating platelet aggregation.

-

Granule Secretion: Activated platelets release the contents of their dense and alpha granules, including ADP, serotonin, and thromboxane (B8750289) A2 (TxA2). These autocrine and paracrine factors further amplify platelet activation and recruit additional platelets to the growing thrombus.

Below is a diagram illustrating the core GPVI signaling pathway.

Caption: Core GPVI Signaling Pathway

Quantitative Data in GPVI Signaling

Quantitative understanding of the molecular interactions within the GPVI pathway is crucial for developing targeted therapies. The following table summarizes key quantitative parameters.

| Parameter | Value | Method | Reference |

| GPVI-Collagen Binding | |||

| Dissociation Constant (Kd) of dimeric GPVI-Fc for immobilized collagen | 5.76 x 10⁻⁷ M | Surface Plasmon Resonance | |

| Platelet Aggregometry Agonist Concentrations | |||

| Collagen (Horm) for PRP | 0.5 - 3 µg/mL | Light Transmission Aggregometry | |

| Collagen-Related Peptide (CRP-XL) for PRP | 0.1 - 1 µg/mL | Light Transmission Aggregometry | |

| In Vivo Thrombosis Model | |||

| Ferric Chloride (FeCl₃) concentration for carotid artery injury in mice | 4% - 6% (w/v) | In vivo microscopy | |

| Flow Cytometry Antibody Concentrations | |||

| Anti-GPVI (total) for whole blood | 10 µg/mL (final) | Flow Cytometry | |

| Anti-GPVI (dimer-specific) for whole blood | 5 µg/mL (final) | Flow Cytometry |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying platelet signaling. This section provides detailed protocols for key assays used to investigate the GPVI pathway.

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood, a necessary step for many in vitro assays to remove interference from other blood components.

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume ACD to 6 volumes blood).

-

Tyrode's-HEPES buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 5.6 mM glucose, 5 mM HEPES, pH 7.4).

-

Apyrase (to prevent platelet activation).

-

Prostacyclin (PGI₂) (to prevent platelet activation).

-

Centrifuge.

Procedure:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and add PGI₂ (final concentration 0.1 µg/mL) and apyrase (final concentration 2 units/mL).

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in Tyrode's-HEPES buffer containing PGI₂ and apyrase.

-

Repeat the centrifugation and resuspension steps twice to wash the platelets.

-

After the final wash, resuspend the platelets in Tyrode's-HEPES buffer to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL for aggregometry).

-

Allow the washed platelets to rest at 37°C for 30 minutes before use.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for quantifying platelet aggregation in response to various agonists.

Materials:

-

Washed platelets or PRP.

-

Platelet-poor plasma (PPP) as a reference (obtained by centrifuging whole blood at 2000 x g for 15 minutes).

-

Light transmission aggregometer.

-

Agonists: Collagen (e.g., Horm collagen) or Collagen-Related Peptide (CRP-XL).

-

Stir bars.

Procedure:

-

Adjust the platelet count in PRP or washed platelet suspension to 2.5-3.0 x 10⁸ platelets/mL.

-

Pipette 450 µL of the platelet suspension into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (900-1200 rpm).

-

Calibrate the aggregometer with PPP (representing 100% aggregation) and the platelet suspension (representing 0% aggregation).

-

Add the agonist (e.g., 50 µL of collagen solution) to the platelet suspension.

-

Record the change in light transmission for at least 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.

In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury

This widely used murine model allows for the real-time visualization and quantification of thrombus formation in vivo.

Materials:

-

Anesthetized mouse (e.g., C57BL/6).

-

Surgical microscope.

-

Doppler flow probe or intravital microscope.

-

Ferric chloride (FeCl₃) solution (e.g., 5% in distilled water).

-

Filter paper (1 x 2 mm).

-

Surgical instruments.

Procedure:

-

Anesthetize the mouse and surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow or position the exposed artery on the stage of an intravital microscope.

-

Soak a piece of filter paper in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

-

Remove the filter paper and rinse the area with saline.

-

Monitor and record the time to the formation of an occlusive thrombus (cessation of blood flow) or visualize and quantify platelet accumulation using fluorescently labeled platelets.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the rapid, multi-parameter analysis of individual platelets, providing insights into receptor expression and activation states.

Materials:

-

Whole blood or washed platelets.

-

Fluorescently conjugated antibodies against platelet surface markers (e.g., anti-P-selectin (CD62P) for alpha-granule secretion, PAC-1 for activated αIIbβ3).

-

GPVI agonist (e.g., CRP-XL).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Dilute whole blood 1:10 in Tyrode's-HEPES buffer.

-

Add the agonist and incubate for the desired time at 37°C.

-

Add the fluorescently labeled antibodies and incubate for 20 minutes at room temperature in the dark.

-

Fix the samples by adding paraformaldehyde.

-

Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity for each activation marker.

Immunoprecipitation and Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key signaling molecules in the GPVI pathway, such as Syk and PLCγ2, which is indicative of their activation.

Materials:

-

Washed platelets.

-

GPVI agonist (e.g., collagen or CRP-XL).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies for immunoprecipitation (e.g., anti-Syk).

-

Protein A/G agarose (B213101) beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies against phosphorylated proteins (e.g., anti-phospho-Syk (Tyr525/526), anti-phospho-PLCγ2 (Tyr759)).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Stimulate washed platelets with the agonist for various time points.

-

Lyse the platelets with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated protein of interest.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow

A logical workflow is essential for a comprehensive investigation of the GPVI signaling pathway. The following diagram outlines a typical experimental approach.

Caption: Experimental Workflow

Conclusion

The GPVI signaling pathway represents a critical axis in the initiation and propagation of arterial thrombosis. A thorough understanding of its molecular mechanisms is essential for the development of novel antiplatelet therapies with an improved safety profile compared to current treatments. This technical guide provides a comprehensive overview of the GPVI pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of thrombosis and hemostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The platelet receptor GPVI mediates both adhesion and signaling responses to collagen in a receptor density-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of Glycoprotein VI Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of various antagonists to Glycoprotein VI (GPVI), a key platelet receptor in thrombosis. This document outlines the molecular interactions, quantitative binding data, and detailed experimental methodologies crucial for the research and development of novel antiplatelet therapies. While this guide focuses on well-characterized antagonists with available structural data, it also addresses "GPVI antagonist 2," a commercially available compound, within the broader context of GPVI inhibition.

Introduction to GPVI as a Therapeutic Target

Glycoprotein VI (GPVI) is a type I transmembrane protein of the immunoglobulin superfamily, expressed exclusively on platelets and their precursors, megakaryocytes. It plays a critical role in platelet adhesion and activation initiated by exposed subendothelial collagen following vascular injury. Upon binding to collagen, GPVI triggers a signaling cascade that leads to platelet aggregation and thrombus formation.[1] The central role of GPVI in atherothrombosis, coupled with the observation that its deficiency in humans does not lead to severe bleeding, makes it an attractive and promising target for the development of safe and effective antithrombotic drugs.[2]

Antagonists of GPVI are being developed through various molecular modalities, including antibody fragments, nanobodies, and small molecules. Understanding the precise structural basis of how these antagonists bind to GPVI is paramount for optimizing their efficacy, specificity, and drug-like properties.

Structural Overview of GPVI

The extracellular portion of GPVI consists of two immunoglobulin-like domains, D1 and D2.[3]

-

D1 Domain: This N-terminal domain contains the primary binding site for collagen and collagen-related peptides (CRP).[4] Key residues within this domain are essential for ligand recognition.

-

D2 Domain: This membrane-proximal domain is crucial for the dimerization of GPVI.[3] While the exact role of dimerization is still under investigation, it is believed to increase the avidity of GPVI for its ligands and facilitate receptor clustering, which is necessary for sustained signaling.

The crystal structure of the GPVI ectodomain has been resolved, both in its unbound form and in complex with ligands and antagonists, providing a structural blueprint for drug design.

Mechanisms of GPVI Antagonism

GPVI antagonists employ distinct mechanisms to inhibit platelet activation, primarily by targeting either the D1 or D2 domain.

D1 Domain Binders: Competitive and Allosteric Inhibition

Antagonists that bind to the D1 domain typically function by directly competing with collagen for the binding site or by binding to an adjacent site and allosterically preventing ligand interaction or the conformational changes required for signaling.

-

Nanobodies (e.g., Nb2, Nb35): These single-domain antibodies bind to a site on the D1 domain adjacent to the CRP-binding groove. This binding sterically hinders the approach of the larger collagen fibril and can allosterically modulate the ligand-binding site.

-

Small Molecules (e.g., Losartan, Cinanserin): These molecules have been shown through NMR and in silico modeling to interact with a hydrophobic region within the D1 domain. Their mechanism is thought to involve the prevention of GPVI clustering upon collagen binding, a crucial step for signal amplification, rather than direct competition for the collagen-binding site itself.

D2 Domain Binders: Steric Hindrance and Dimerization Prevention

A novel mechanism of antagonism involves targeting the D2 domain to prevent the formation of functional GPVI dimers and to sterically block access to the D1 ligand-binding site.

-

Glenzocimab (ACT017): This humanized Fab fragment binds directly to the D2 domain at the dimerization interface. The crystal structure of the GPVI-glenzocimab complex (PDB ID: 7R58) reveals that its binding prevents the homotypic D2-D2 interactions necessary for dimerization. Furthermore, the orientation of the bound Fab is such that its light chain sterically occludes the collagen-binding site on the D1 domain, effectively inhibiting ligand interaction through a dual-action mechanism.

Quantitative Analysis of GPVI-Antagonist Interactions

The binding affinity and kinetics of various antagonists to GPVI have been characterized using techniques such as Surface Plasmon Resonance (SPR). The inhibitory potency is typically determined through functional assays like platelet aggregation.

| Antagonist | Type | Target Domain | PDB ID | Resolution (Å) | Kd (nM) | IC50 | Reference(s) |

| Glenzocimab (ACT017) | Fab Fragment | D2 | 7R58 | 1.9 | 1-13 | ~2 µg/mL (Collagen-induced aggregation) | |

| Nanobody 2 (Nb2) | Nanobody | D1 | Not specified | 2.2 (Complex) | 0.6 (monomer), 0.7 (dimer) | ~268 nM (vs Collagen), ~132 nM (vs CRP) | |

| Nanobody 35 (Nb35) | Nanobody | D1 | Not specified | Not specified | Not specified | Nanomolar range | |

| Losartan | Small Molecule | D1 | N/A (NMR/Model) | N/A | Not specified | ~4 µM (CRP-induced Ca2+ release) | |

| Cinanserin | Small Molecule | D1 | N/A (Docking) | N/A | Not specified | ~40 µM (CRP-induced Ca2+ release) | |

| This compound | Small Molecule | Not specified | N/A | N/A | Not specified | 0.35 µM (vs Collagen), 0.80 µM (vs CRP) |

Note: "this compound" is a product name from a commercial supplier. Detailed structural and peer-reviewed functional data are limited. The provided IC50 values are from the supplier's website.

Key Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GPVI-antagonist interactions. Below are representative protocols for key experiments.

Recombinant GPVI Expression and Purification for Structural Studies

High-purity, stable protein is a prerequisite for structural and biophysical assays.

-

Vector Construction: The gene encoding the extracellular domain of human GPVI (residues 1-183) is cloned into an appropriate expression vector, often with a C-terminal fusion tag (e.g., His6-tag or Fc-tag) to facilitate purification. For crystallography, a TEV protease cleavage site may be included to allow for tag removal.

-

Expression System: Mammalian (e.g., HEK293) or insect (e.g., Sf9) cell lines are commonly used to ensure proper protein folding and post-translational modifications, such as glycosylation.

-

Purification: The secreted recombinant protein is purified from the cell culture supernatant using affinity chromatography (e.g., Protein A for Fc-tagged protein or Ni-NTA for His-tagged protein).

-

Quality Control: The purified protein is further polished by size-exclusion chromatography to ensure homogeneity. Protein identity and purity are confirmed by SDS-PAGE and Western blot.

X-ray Crystallography of GPVI-Antagonist Complexes

This technique provides atomic-level detail of the binding interface.

-

Complex Formation: Purified recombinant GPVI is incubated with a molar excess (e.g., 1.3-fold) of the antagonist (e.g., Glenzocimab Fab or Nanobody) to ensure complex formation. The complex is then purified by size-exclusion chromatography.

-

Crystallization: The purified complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion (sitting or hanging drop) methods. A wide range of buffer conditions (pH, precipitants, salts) are tested to find conditions that yield diffraction-quality crystals.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, using existing GPVI or Fab/nanobody structures as search models. The final structure is refined to high resolution (e.g., 1.9 Å for the GPVI-glenzocimab complex).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (Kd).

-

Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The ligand (e.g., recombinant GPVI) is immobilized onto the chip surface via amine coupling. A reference channel is prepared by blocking all reactive groups to subtract non-specific binding.

-

Analyte Injection: The analyte (e.g., Fab fragment or nanobody) is injected over the chip surface at a series of increasing concentrations. A running buffer (e.g., HBS-EP) is used throughout the experiment.

-

Data Acquisition: The change in refractive index at the chip surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

Regeneration: After each analyte injection, the chip surface is regenerated using a solution (e.g., a low pH glycine (B1666218) buffer) that removes the bound analyte without denaturing the immobilized ligand.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the affinity (Kd).

Platelet Function Assays

These assays are critical for determining the functional consequences of antagonist binding.

LTA is the gold standard for measuring platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Assay Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A baseline light transmission is established. The antagonist is added at various concentrations and incubated.

-

Agonist Addition: Aggregation is induced by adding a GPVI-specific agonist, such as collagen or collagen-related peptide (CRP).

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time. The IC50 value is calculated from the dose-response curve.

This assay visualizes the effect of antagonists on platelet adhesion to a collagen-coated surface.

-

Surface Preparation: Glass coverslips are coated with fibrillar collagen and blocked with BSA.

-

Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

-

Adhesion and Spreading: Platelets, pre-incubated with the antagonist or vehicle control, are added to the collagen-coated coverslips and allowed to adhere and spread at 37°C.

-

Staining and Imaging: Non-adherent platelets are washed away. Adherent platelets are fixed, permeabilized, and stained for F-actin (e.g., with TRITC-phalloidin). The coverslips are then imaged by fluorescence microscopy.

-

Quantification: The number of adherent platelets and their surface area coverage are quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate the GPVI signaling pathway, a typical experimental workflow for antagonist characterization, and the logical relationship between different inhibitory mechanisms.

GPVI Signaling Pathway

Caption: Simplified GPVI signaling cascade upon collagen binding.

Experimental Workflow for GPVI Antagonist Characterization

Caption: Workflow for structural and functional characterization.

Logical Relationship of Antagonist Mechanisms

Caption: Mechanisms of GPVI inhibition based on domain targeting.

Conclusion

The structural elucidation of GPVI in complex with a diverse range of antagonists has provided invaluable insights into the molecular mechanisms of platelet inhibition. Antagonists targeting the D1 domain primarily act by disrupting ligand binding or receptor clustering, while D2-targeted antagonists, such as glenzocimab, employ a sophisticated dual mechanism of preventing dimerization and sterically occluding the ligand-binding site. This detailed structural and functional understanding, underpinned by robust experimental methodologies, is accelerating the development of next-generation antiplatelet agents with the potential for high efficacy and an improved safety profile. Continued research in this area will further refine the design of GPVI antagonists for the effective management of thrombotic diseases.

References

- 1. Structural characterization of a novel GPVI-nanobody complex reveals a biologically active domain-swapped GPVI dimer - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Differential Dynamics of Platelet Contact and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

In Vitro Characterization of GPVI Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GPVI antagonist 2, a potential antiplatelet agent. This document details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of this compound.

Introduction to GPVI as a Therapeutic Target

Glycoprotein (B1211001) VI (GPVI) is a critical signaling receptor on the surface of platelets.[1] It plays a pivotal role in the initiation of thrombus formation following vascular injury, where it binds to exposed collagen in the subendothelial matrix.[2] This interaction triggers a signaling cascade leading to platelet activation, aggregation, and the formation of a stable thrombus.[3] Unlike many other antiplatelet targets, genetic deficiency or antibody-mediated inhibition of GPVI is associated with a minimal increase in bleeding risk, making it an attractive and potentially safer target for the development of novel antithrombotic therapies.[4] GPVI antagonists are being investigated for their potential in preventing arterial thrombosis in conditions such as myocardial infarction and ischemic stroke.[5]

Quantitative Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against various platelet agonists. The half-maximal inhibitory concentrations (IC50) provide a measure of the antagonist's potency in functional assays.

| Agonist | IC50 (µM) |

| Collagen | 0.35 |

| Collagen-Related Peptide (CRP) | 0.80 |

| Convulxin | 195.2 |

| Thrombin | 81.38 |

| Data sourced from MedchemExpress.[6] |

Interpretation of Data:

-

High Potency against Collagen and CRP: The low micromolar IC50 values against collagen and CRP, a specific GPVI agonist, indicate that this compound is a potent inhibitor of the GPVI-mediated platelet activation pathway.

-

Selectivity: The significantly higher IC50 values against convulxin and thrombin suggest a degree of selectivity. While convulxin is also a GPVI agonist, the substantial difference in potency may reflect a different binding or inhibitory mechanism. The high IC50 for thrombin, which activates platelets through protease-activated receptors (PARs), indicates that this compound is selective for the GPVI pathway over this major alternative activation route.

Experimental Protocols for In Vitro Characterization

The following are detailed methodologies for key experiments used to characterize GPVI antagonists like this compound.

Platelet Isolation

Objective: To obtain a pure and viable suspension of washed platelets for use in functional assays.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing an anticoagulant, such as acid-citrate-dextrose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet Pelleting: To the PRP, add a prostaglandin (B15479496) I2 (PGI2) solution to prevent platelet activation during subsequent steps. Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer solution containing PGI2 and apyrase. Repeat the centrifugation and washing step to ensure the removal of plasma proteins.

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration for subsequent assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.

Protocol:

-

Preparation: Place an aliquot of the washed platelet suspension into a cuvette with a stir bar in a light transmission aggregometer. Allow the platelets to equilibrate to 37°C.

-

Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes).

-

Agonist Addition: Add a known concentration of a platelet agonist (e.g., collagen, CRP, or thrombin) to initiate aggregation.

-

Data Acquisition: Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.

-

IC50 Determination: Perform a dose-response curve with varying concentrations of this compound to determine the concentration that inhibits 50% of the maximal aggregation response (IC50).

Calcium Mobilization Assay

Objective: To assess the antagonist's effect on the increase in intracellular calcium concentration, a key early event in platelet activation.

Protocol:

-

Dye Loading: Incubate the washed platelet suspension with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in the dark at 37°C.

-

Washing: Centrifuge the platelets to remove excess dye and resuspend them in Tyrode's buffer.

-

Antagonist Incubation: Pre-incubate the dye-loaded platelets with various concentrations of this compound or vehicle.

-

Agonist Stimulation: Add a platelet agonist and measure the change in fluorescence using a fluorometer or a flow cytometer. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Quantify the inhibition of the calcium signal at different antagonist concentrations to determine the IC50.

P-selectin Expression by Flow Cytometry

Objective: To measure the antagonist's ability to inhibit the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.

Protocol:

-

Sample Preparation: Use either washed platelets or diluted whole blood.

-

Antagonist Incubation: Incubate the samples with this compound or vehicle control.

-

Activation: Stimulate the platelets with an agonist like CRP.

-

Antibody Staining: Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P) and an antibody to a general platelet marker (e.g., anti-CD41) to identify the platelet population.

-

Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.

-

IC50 Calculation: Determine the IC50 by analyzing the dose-dependent inhibition of P-selectin expression.

Signaling Pathways and Experimental Workflows

Visual representations of the GPVI signaling cascade and the experimental workflow for antagonist characterization provide a clearer understanding of the underlying mechanisms and processes.

Caption: GPVI signaling cascade upon collagen binding.

Caption: Workflow for in vitro characterization of a GPVI antagonist.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibition of collagen-mediated platelet activation. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and other GPVI antagonists. The favorable in vitro profile of this compound supports its further development as a promising antiplatelet therapeutic with a potentially wide therapeutic window and a reduced risk of bleeding complications. Further studies are warranted to elucidate its precise binding mechanism and to evaluate its efficacy and safety in in vivo models of thrombosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, development and characterization of ACT017, a humanized Fab that blocks platelet's glycoprotein VI function without causing bleeding risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Pharmacology of Novel Small Molecule GPVI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein VI (GPVI) is a critical platelet receptor for collagen and other thrombogenic ligands, playing a central role in arterial thrombosis. Its targeted inhibition presents a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window than currently available agents. While biological agents targeting GPVI have shown promise, the development of orally bioavailable small molecule inhibitors is a key focus for chronic therapeutic applications. This technical guide provides a comprehensive overview of the pharmacology of emerging small molecule GPVI inhibitors, with a focus on losartan (B1675146) and cinanserin, two repurposed drugs identified as potential leads. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation, aiming to equip researchers with the necessary information to advance the development of this promising class of antithrombotic agents.

Introduction: Glycoprotein VI as a Therapeutic Target

Upon vascular injury, exposed subendothelial collagen triggers platelet adhesion, activation, and aggregation, leading to thrombus formation. Glycoprotein VI (GPVI), a member of the immunoglobulin superfamily expressed on platelets and megakaryocytes, is the primary signaling receptor for collagen.[1] The binding of collagen to GPVI initiates a complex intracellular signaling cascade, ultimately leading to platelet activation, degranulation, and conformational changes in integrin αIIbβ3, which mediates platelet aggregation.[2][3]

The critical role of GPVI in pathological thrombus formation, coupled with the observation that individuals with GPVI deficiency do not exhibit a severe bleeding diathesis, has positioned it as an attractive target for antithrombotic therapy.[4] Inhibition of GPVI is hypothesized to prevent arterial thrombosis with a reduced risk of bleeding complications compared to conventional antiplatelet drugs that broadly inhibit platelet function.[5] While several biological agents, such as the soluble GPVI-Fc fusion protein revacept and the anti-GPVI Fab fragment glenzocimab, have demonstrated the therapeutic potential of this approach in clinical trials, the development of orally active small molecule inhibitors remains a key objective for long-term treatment and prevention of thrombotic diseases. This guide focuses on the pharmacological characterization of such novel small molecule GPVI inhibitors.

GPVI Signaling Pathway

The activation of GPVI by collagen initiates a signaling cascade that can be broadly divided into initiation, amplification, and execution phases. A diagram of this pathway is presented below.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming challenges in developing small molecule inhibitors for GPVI and CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of GPVI with Fibrin and Collagen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the platelet receptor Glycoprotein (B1211001) VI (GPVI) and its key ligands, collagen and fibrin (B1330869). This document details the quantitative binding affinities, elucidates the intricate signaling pathways, and provides detailed experimental protocols for studying these interactions, serving as a vital resource for researchers in thrombosis, hemostasis, and cardiovascular drug development.

Executive Summary

Glycoprotein VI (GPVI) is a critical platelet receptor that plays a central role in thrombosis and hemostasis. Its interaction with subendothelial collagen upon vascular injury is a primary trigger for platelet activation and aggregation, leading to the formation of a hemostatic plug. More recently, fibrin, the principal component of blood clots, has been identified as another crucial ligand for GPVI, contributing to thrombus stabilization and growth. Understanding the nuanced molecular interactions of GPVI with both collagen and fibrin is paramount for the development of novel antiplatelet therapies with an improved safety profile over current treatments. This guide synthesizes the current knowledge on these interactions, presenting quantitative data, detailed signaling pathways, and experimental methodologies to facilitate further research and drug discovery in this field.

Quantitative Data on GPVI-Ligand Interactions

The binding affinity of GPVI for collagen and fibrin(ogen) is critically dependent on the oligomeric state of GPVI, with the dimeric form generally exhibiting higher affinity for its ligands. This avidity-driven interaction is crucial for initiating downstream signaling cascades. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinities of GPVI with Collagen and Related Peptides

| GPVI Form | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Dimeric GPVI-Fc | Fibrillar Collagen I | Solid-State Assay | 30 nM | [1] |

| Dimeric GPVI-Fc | Collagen-Related Peptide (CRP) | Solid-State Assay | 2.7 nM | [1] |

| Dimeric GPVI-Fc | Toolkit Peptide III-30 | Solid-State Assay | 11 nM | [1] |

| Dimeric GPVI-Fc | Immobilized Collagen | Surface Plasmon Resonance (SPR) | 576 nM | [2] |

| Monomeric GPVI | Fibrin | Surface Plasmon Resonance (SPR) | 302 ± 5 nM | [3] |

Table 2: Binding Affinities of GPVI with Fibrinogen and its Fragments

| GPVI Form | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Dimeric GPVI | Fibrinogen | Surface Plasmon Resonance (SPR) | 46 ± 5 nM | |

| Monomeric GPVI | Fibrinogen | Surface Plasmon Resonance (SPR) | 2.4 ± 0.3 µM | |

| Dimeric GPVI | Fibrinogen | Microscale Thermophoresis (MST) | 99 ± 2 nM | |

| Monomeric GPVI | Fibrinogen | Microscale Thermophoresis (MST) | >4 µM | |

| Dimeric GPVI | Fibrinogen αC-region (full-length) | Surface Plasmon Resonance (SPR) | 604 ± 89 nM | |

| Dimeric GPVI | Fibrinogen αC-region (C-terminal) | Surface Plasmon Resonance (SPR) | 2.3 ± 0.2 µM |

Molecular Interactions and Key Residues

GPVI Interaction with Collagen

The interaction between GPVI and collagen is a well-characterized event that initiates platelet activation.

-

GPVI Dimerization is Key: Dimeric GPVI is the primary functional unit for high-affinity binding to collagen. While GPVI exists as a mix of monomers and dimers on resting platelets, ligand binding promotes dimerization, which enhances the avidity of the interaction and is essential for signal transduction.

-

Collagen Recognition Motif: GPVI recognizes specific repeating motifs within the collagen triple helix, most notably the Gly-Pro-Hyp (GPO) sequence. The core binding site on collagen is often comprised of the OGPOGP sequence.

-

Key GPVI Residues: Mutagenesis studies have identified several critical amino acid residues in the D1 domain of GPVI that are essential for collagen binding. These include Trp76, Arg38, and Glu40.

GPVI Interaction with Fibrin

The interaction of GPVI with fibrin is a more recently discovered phenomenon that is crucial for thrombus stability and growth.

-